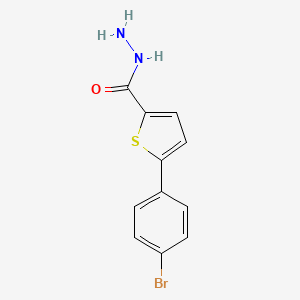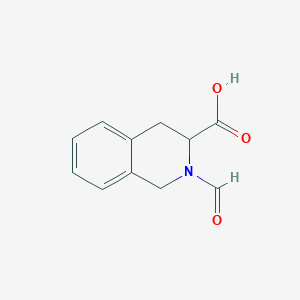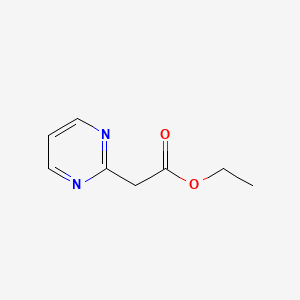
Ethyl-2-(Pyrimidin-2-yl)acetat
Übersicht
Beschreibung
Ethyl 2-(pyrimidin-2-yl)acetate is a chemical compound with the molecular formula C8H10N2O2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of Ethyl 2-(pyrimidin-2-yl)acetate and its derivatives has been a subject of research. Various methods have been described for the synthesis of pyrimidines, including condensation, coupling, or cyclization reactions of chalcones, amidines, guanidine, nitriles, isocyanates, urea, thiourea, and aminopyrazoles .Molecular Structure Analysis
The molecular structure of Ethyl 2-(pyrimidin-2-yl)acetate is characterized by a pyrimidine ring attached to an ethyl acetate group . The molecular weight of the compound is 166.18 g/mol . The InChIKey, a unique identifier for the compound, is DZQZAEMLHNEMEN-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(pyrimidin-2-yl)acetate are not detailed in the search results, pyrimidine derivatives are known to exhibit a wide range of pharmacological effects . They are also known to undergo various chemical reactions, contributing to their diverse biological activities .Physical And Chemical Properties Analysis
Ethyl 2-(pyrimidin-2-yl)acetate has a molecular weight of 166.18 g/mol . It has a computed XLogP3-AA value of 0.4, indicating its lipophilicity . The compound has a topological polar surface area of 52.1 Ų, suggesting its polarity .Wissenschaftliche Forschungsanwendungen
Anti-Fibrotische Aktivität
Ethyl-2-(Pyrimidin-2-yl)acetat wurde bei der Synthese neuartiger 2-(Pyridin-2-yl)pyrimidin-Derivate verwendet, die vielversprechende antifibrotische Aktivitäten gezeigt haben . Es wurde festgestellt, dass diese Verbindungen die Expression von Kollagen und den Gehalt an Hydroxyprolin im Zellkulturmedium in vitro hemmen . Dies deutet darauf hin, dass diese Verbindungen zu neuartigen antifibrotischen Medikamenten entwickelt werden könnten .
Entzündungshemmende Aktivität
Pyrimidin-Derivate, einschließlich derer, die aus this compound synthetisiert wurden, haben entzündungshemmende Wirkungen gezeigt . Diese Wirkungen werden auf ihre inhibitorische Reaktion gegenüber der Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren zurückgeführt .
Antibakterielle Aktivität
Das Pyrimidin-Gerüst, zu dem auch this compound gehört, hat in der Therapie breite Anwendung gefunden, einschließlich antimikrobieller Aktivitäten .
Antimalaria-Aktivität
Pyrimidin-basierte Medikamente, wie z. B. solche, die von this compound abgeleitet sind, wurden bei der Behandlung von Malaria eingesetzt .
Antivirale Aktivität
Es wurde berichtet, dass Verbindungen, die die Pyrimidin-Einheit enthalten, einschließlich this compound, antivirale Aktivitäten aufweisen .
Antitumoraktivität
Es ist bekannt, dass Pyrimidin-Derivate Antitumoraktivitäten aufweisen . Dazu gehören auch Verbindungen, die aus this compound synthetisiert wurden.
Antileishmanial-Aktivität
Das Pyrimidin-Gerüst, zu dem auch this compound gehört, wurde bei der Entwicklung von Medikamenten mit antileishmanialen Aktivitäten verwendet .
Antioxidative Aktivität
Es wurde berichtet, dass Verbindungen, die die Pyrimidin-Einheit enthalten, einschließlich this compound, antioxidative Aktivitäten aufweisen .
Zukünftige Richtungen
The future directions in the research of Ethyl 2-(pyrimidin-2-yl)acetate and its derivatives could involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Wirkmechanismus
Target of Action
Ethyl 2-(pyrimidin-2-yl)acetate is a pyrimidine derivative. Pyrimidines are known to have a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The compound interacts with its targets (the inflammatory mediators) and inhibits their expression and activities . This results in a decrease in inflammation, as these mediators are key players in the inflammatory response.
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-(pyrimidin-2-yl)acetate are those involved in inflammation. By inhibiting key inflammatory mediators, the compound disrupts the normal progression of these pathways, leading to a reduction in inflammation .
Pharmacokinetics
The compound is expected to have good gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
The primary result of the action of Ethyl 2-(pyrimidin-2-yl)acetate is a reduction in inflammation. This is achieved through the inhibition of key inflammatory mediators, disrupting the normal progression of inflammatory pathways .
Action Environment
The action of Ethyl 2-(pyrimidin-2-yl)acetate can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Furthermore, factors such as pH and temperature can impact the stability and efficacy of the compound.
Biochemische Analyse
Biochemical Properties
Ethyl 2-(pyrimidin-2-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition can lead to a reduction in the production of pro-inflammatory mediators like prostaglandins. Additionally, Ethyl 2-(pyrimidin-2-yl)acetate may interact with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Cellular Effects
Ethyl 2-(pyrimidin-2-yl)acetate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammation and immune responses . It also impacts cell signaling pathways by inhibiting the activation of NF-κB, which plays a crucial role in regulating immune responses and inflammation . Furthermore, Ethyl 2-(pyrimidin-2-yl)acetate can alter cellular metabolism by affecting the production of metabolic intermediates and energy production.
Molecular Mechanism
The molecular mechanism of Ethyl 2-(pyrimidin-2-yl)acetate involves its interaction with specific biomolecules. It binds to the active sites of enzymes like cyclooxygenase, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, Ethyl 2-(pyrimidin-2-yl)acetate can modulate gene expression by interacting with transcription factors such as NF-κB . This interaction prevents the transcription of pro-inflammatory genes, thereby reducing inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(pyrimidin-2-yl)acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-(pyrimidin-2-yl)acetate remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained anti-inflammatory effects, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of Ethyl 2-(pyrimidin-2-yl)acetate vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without significant adverse effects . At higher doses, Ethyl 2-(pyrimidin-2-yl)acetate may cause toxic effects, including liver and kidney damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ethyl 2-(pyrimidin-2-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways can influence the compound’s efficacy and duration of action. Additionally, Ethyl 2-(pyrimidin-2-yl)acetate can affect metabolic flux and alter the levels of specific metabolites, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of Ethyl 2-(pyrimidin-2-yl)acetate within cells and tissues are crucial for its activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, Ethyl 2-(pyrimidin-2-yl)acetate can interact with binding proteins that facilitate its distribution to various cellular compartments. This distribution pattern can influence the compound’s localization and accumulation, affecting its overall activity.
Subcellular Localization
Ethyl 2-(pyrimidin-2-yl)acetate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Ethyl 2-(pyrimidin-2-yl)acetate may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Eigenschaften
IUPAC Name |
ethyl 2-pyrimidin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-7-9-4-3-5-10-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQZAEMLHNEMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494582 | |
| Record name | Ethyl (pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63155-11-3 | |
| Record name | Ethyl 2-pyrimidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63155-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrimidineacetic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
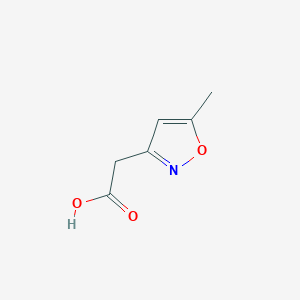
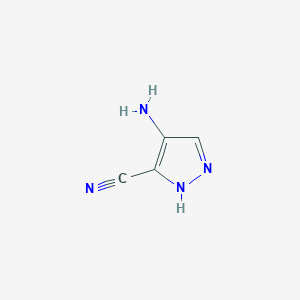

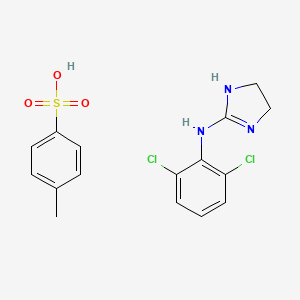

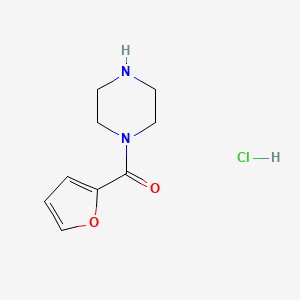
![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)




